![molecular formula C21H17FN4O4S B2432399 N-(6-((2-((ベンゾ[d][1,3]ジオキソール-5-イルメチル)アミノ)-2-オキソエチル)チオ)ピリダジン-3-イル)-3-フルオロベンザミド CAS No. 1021075-51-3](/img/structure/B2432399.png)

N-(6-((2-((ベンゾ[d][1,3]ジオキソール-5-イルメチル)アミノ)-2-オキソエチル)チオ)ピリダジン-3-イル)-3-フルオロベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

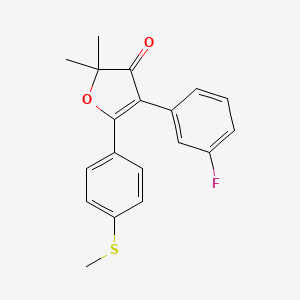

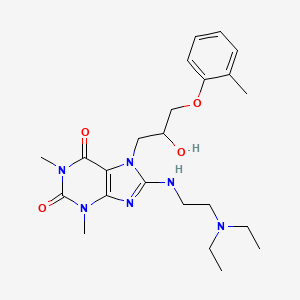

The compound “N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide” is a complex organic molecule. It contains a benzodioxol group, which is a common motif in many bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It contains a benzodioxol group, an amino group, a thio group, a pyridazinyl group, and a fluorobenzamide group .科学的研究の応用

結晶学

この化合物は結晶学の分野で研究されています . ベンゾ[d][1,3]ジオキソール-5-イルメチル 2-(6-メトキシナフタレン-2-イル)プロパノエートという関連化合物の結晶構造が解析されています . これは、この化合物がさらに結晶学的研究に使用されて、その構造と性質を理解するのに役立つ可能性を示唆しています。

センサー開発

この化合物はセンサー開発に潜在的な用途があります . この化合物など、小さな有機分子を含むカスタムメイドの電極を、TMIセンサーとして使用できます .

抗腫瘍活性

この化合物は潜在的な抗腫瘍活性を有する可能性があります . 一連の新規N-アリール-5-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)-4-(tert-ブチル)チアゾール-2-アミンが合成され、HeLa、A549、およびMCF-7細胞株に対する抗腫瘍活性が評価されました . これは、この化合物が癌研究に使用され、潜在的に新しい癌治療薬の開発に使用できることを示唆しています。

将来の方向性

作用機序

Target of Action

It’s worth noting that compounds with similar structures have shown antitumor activities , suggesting that the targets could be related to cellular processes involved in tumor growth and proliferation.

Mode of Action

Based on the antitumor activities of similar compounds , it can be hypothesized that this compound may interact with its targets to induce apoptosis and cause cell cycle arrests, thereby inhibiting the growth and proliferation of tumor cells.

Biochemical Pathways

Given the potential antitumor activities of similar compounds , it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis.

Result of Action

Similar compounds have shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . Therefore, it can be hypothesized that this compound may have similar effects. These effects could potentially inhibit the growth and proliferation of tumor cells, thereby exhibiting antitumor activity.

生化学分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are ongoing to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide vary with different dosages in animal models

特性

IUPAC Name |

N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O4S/c22-15-3-1-2-14(9-15)21(28)24-18-6-7-20(26-25-18)31-11-19(27)23-10-13-4-5-16-17(8-13)30-12-29-16/h1-9H,10-12H2,(H,23,27)(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKZSIBYCKMTMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)

![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)

![tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)

![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine](/img/structure/B2432327.png)

![N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2432333.png)

![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2432334.png)